molecular formula C16H36IN B14229707 N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide CAS No. 628724-40-3

N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide

Cat. No.: B14229707
CAS No.: 628724-40-3
M. Wt: 369.37 g/mol
InChI Key: KYDUVPXRRFKJFP-UHFFFAOYSA-M
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Description

N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide is a quaternary ammonium salt characterized by a central nitrogen atom bonded to four distinct substituents: a methyl group, a pentyl chain, a propyl chain, and a heptan-1-aminium backbone. Its molecular formula is C₁₆H₃₆IN, with a molecular weight of 417.38 g/mol.

Properties

CAS No.

628724-40-3

Molecular Formula

C16H36IN

Molecular Weight

369.37 g/mol

IUPAC Name

heptyl-methyl-pentyl-propylazanium;iodide

InChI

InChI=1S/C16H36N.HI/c1-5-8-10-11-13-16-17(4,14-7-3)15-12-9-6-2;/h5-16H2,1-4H3;1H/q+1;/p-1

InChI Key

KYDUVPXRRFKJFP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC[N+](C)(CCC)CCCCC.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide typically involves the quaternization of heptan-1-amine with methyl iodide, pentyl iodide, and propyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

    Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-Methyl-N-pentyl-N-propylheptan-1-aminium chloride, bromide, or hydroxide.

    Oxidation: Formation of N-Methyl-N-pentyl-N-propylheptan-1-aminium oxide.

    Reduction: Formation of secondary or tertiary amines depending on the extent of reduction.

Scientific Research Applications

N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of ion transport and membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide involves its interaction with biological membranes and ion channels. The compound can disrupt membrane integrity and alter ion transport, leading to changes in cellular function. Its antimicrobial activity is attributed to its ability to penetrate microbial cell walls and disrupt essential cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s long alkyl chains (C₅, C₃, C₇) enhance membrane disruption, a critical mechanism in antimicrobial activity. This contrasts with the phosphorylthio-containing QAS in , where the electronegative sulfur and phosphorus atoms may increase chemical reactivity but reduce biocompatibility .
  • Thermal Stability : Dimethylsulphonium iodide () exhibits a high melting point (165°C), typical of ionic sulfonium salts. Quaternary ammonium iodides generally have lower melting points due to weaker ion-dipole interactions, but data for the target compound are unavailable .

Sulfonium Salts

Dimethylsulphonium iodide () shares the iodide counterion and cationic structure with the target compound but features a sulfur center instead of nitrogen. This sulfonium analog demonstrates potent antibacterial activity (e.g., 99% inhibition of S. aureus at 37°C for 24 hours) , suggesting that the target QAS may exhibit similar efficacy if optimized for solubility. However, sulfonium salts are often less stable than QAS in aqueous environments due to sulfur’s lower electronegativity.

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